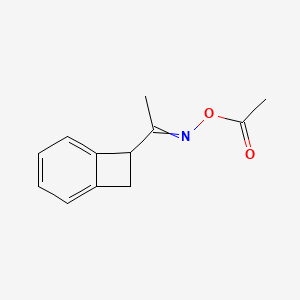
Ethanone,1-bicyclo4.2.0octa-1,3,5-trien-7-yl-,O-acetyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . . This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a cyclobutene ring, and an oxime functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime typically involves the reaction of 1-acetylbenzocyclobutene with hydroxylamine to form the corresponding oxime, followed by acetylation with acetic anhydride . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or imines.
科学的研究の応用
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-,O-acetyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
Ethanone,1-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-: Similar structure but lacks the oxime group.
O-Acetyl-1-acetylbenzocyclobutene: Similar structure but lacks the oxime group.
Uniqueness
Ethanone,1-bicyclo[420]octa-1,3,5-trien-7-yl-,O-acetyloxime is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
6813-93-0 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylideneamino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-8(13-15-9(2)14)12-7-10-5-3-4-6-11(10)12/h3-6,12H,7H2,1-2H3 |
InChIキー |
SAOFVFOSJVBALO-UHFFFAOYSA-N |
正規SMILES |
CC(=NOC(=O)C)C1CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


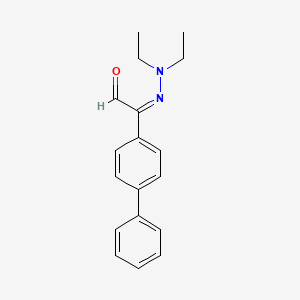

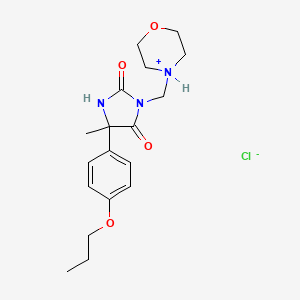
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
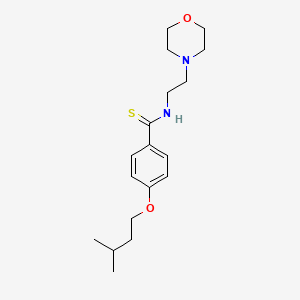
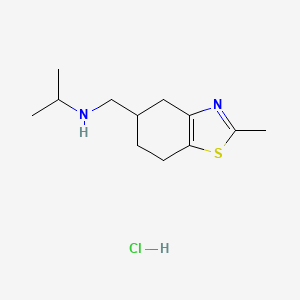
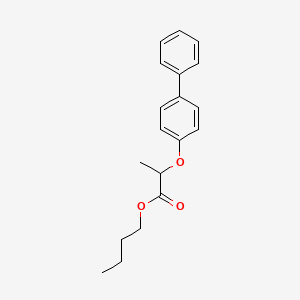
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

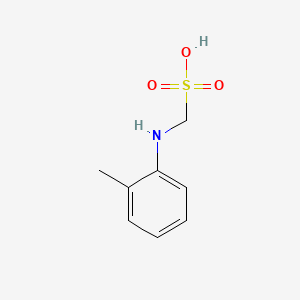
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
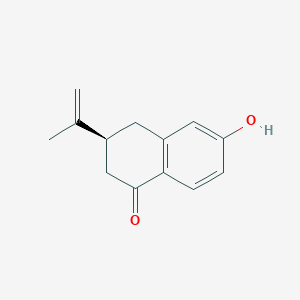
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
